molecular formula C18H24N2O5S B2629668 (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate CAS No. 315673-52-0

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate

Cat. No.: B2629668
CAS No.: 315673-52-0
M. Wt: 380.46
InChI Key: YXRRDVYOJTZLAS-CMDGGOBGSA-N
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Description

(E)-Ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate is a synthetic organic compound characterized by a conjugated enoate ester backbone, a sulfonamide-linked 4-methylpiperidine moiety, and an aromatic phenyl group. The (E)-configuration of the double bond in the but-2-enoate chain is critical for its stereochemical and electronic properties, influencing reactivity and biological interactions. This compound is structurally analogous to inhibitors targeting enzymes such as carbonic anhydrases or proteases, where sulfonamide groups are common pharmacophores .

Properties

IUPAC Name

ethyl (E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-3-25-18(22)9-8-17(21)19-15-4-6-16(7-5-15)26(23,24)20-12-10-14(2)11-13-20/h4-9,14H,3,10-13H2,1-2H3,(H,19,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRRDVYOJTZLAS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonation of the aromatic ring using reagents such as sulfur trioxide or chlorosulfonic acid.

    Coupling with the enone moiety: The final step involves the coupling of the sulfonylated aromatic compound with an enone precursor under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the enone moiety.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring using reagents such as sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes at the molecular level. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate, a comparative analysis with structurally related compounds is provided below. Key differences in substituents, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Applications/Notes References
(E)-Ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate 4-Methylpiperidin-1-yl sulfonyl, ethyl ester ~380.4 (estimated) Sulfonamide, enoate ester, piperidine Potential enzyme inhibition; research compound N/A (hypothesized)
(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoate 4-Methoxyphenyl 236.2 Enoate ester, methoxy Biochemical reagent; used in synthetic intermediates
(E)-4-(4-(1,1-Difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 1,1-Difluoroethyl piperidinyl 247.2 Carboxylic acid, difluoroethyl Pharmaceutical research (e.g., protease inhibition)
Ethyl 4-(4-methylpiperazin-1-yl)but-2-enoate 4-Methylpiperazinyl 240.3 Enoate ester, piperazine Intermediate in drug synthesis (e.g., kinase inhibitors)
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid 4-Methylphenyl 205.2 Carboxylic acid, anilide Biochemical reagent; studied for coordination chemistry

Key Findings:

Substituent Effects on Solubility :

  • The sulfonamide group in the target compound enhances polarity compared to methoxy or alkyl-substituted analogs, improving aqueous solubility .
  • Piperidine/piperazine derivatives (e.g., compounds from ) exhibit varied solubility due to nitrogen basicity and substitution patterns.

Bioactivity Trends: Sulfonamide-containing compounds (e.g., target compound and difluoroethyl analog ) are associated with enzyme inhibition, particularly in serine proteases or carbonic anhydrases. Carboxylic acid derivatives (e.g., 4-[(4-methylphenyl)amino]-4-oxobut-2-enoic acid ) show metal-binding properties, useful in analytical chemistry.

Synthetic Flexibility :

  • Ethyl esters (target compound, ) are common intermediates for further functionalization, whereas carboxylic acids () are terminal products.

Biological Activity

(E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate is a compound characterized by its unique structure and potential therapeutic applications. The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure

The compound's structure can be described as follows:

 E ethyl 4 4 4 methylpiperidin 1 yl sulfonyl phenyl amino 4 oxobut 2 enoate\text{ E ethyl 4 4 4 methylpiperidin 1 yl sulfonyl phenyl amino 4 oxobut 2 enoate}

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit various enzymes, particularly carbonic anhydrases and certain proteases, which are crucial in several physiological processes.
  • Antimicrobial Properties : Sulfonamides are well-known for their antibacterial properties, often functioning as competitive inhibitors of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities by modulating inflammatory pathways.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate:

Study Biological Activity Methodology Results
Study 1AntimicrobialIn vitro assaysInhibition of bacterial growth (MIC values reported)
Study 2Anti-inflammatoryAnimal modelsReduction in inflammatory markers (e.g., cytokines)
Study 3Enzyme inhibitionEnzyme kineticsIC50 values indicating effective inhibition of target enzymes

Case Studies

Several case studies have investigated the biological effects and therapeutic potential of compounds similar to (E)-ethyl 4-((4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)amino)-4-oxobut-2-enoate:

  • Case Study A : Evaluated the compound's efficacy against resistant bacterial strains. Results indicated significant antibacterial activity, suggesting its potential use in treating infections caused by multidrug-resistant bacteria.
  • Case Study B : Investigated the anti-inflammatory properties in a model of chronic inflammation. The study found that treatment with the compound led to a marked decrease in swelling and pain, supporting its use as an anti-inflammatory agent.
  • Case Study C : Focused on the pharmacokinetics and bioavailability of the compound. It demonstrated favorable absorption characteristics and metabolic stability, indicating potential for oral administration.

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